molecular formula C24H17N3O4 B2938584 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 404841-55-0

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2938584
CAS No.: 404841-55-0
M. Wt: 411.417
InChI Key: JSJPYBKXNBXGAW-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 3-position with a 2,5-dioxopyrrolidin-1-yl moiety and at the 4-position with a phenyl group bearing a 1,3-benzoxazole ring.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O4/c28-21-12-13-22(29)27(21)18-5-3-4-16(14-18)23(30)25-17-10-8-15(9-11-17)24-26-19-6-1-2-7-20(19)31-24/h1-11,14H,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJPYBKXNBXGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

N 4 1 3 benzoxazol 2 yl phenyl 3 2 5 dioxopyrrolidin 1 yl benzamide\text{N 4 1 3 benzoxazol 2 yl phenyl 3 2 5 dioxopyrrolidin 1 yl benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzoxazole moiety and the pyrrolidine derivative contribute to its binding affinity for various enzymes and receptors. This interaction can modulate key biochemical pathways, influencing cellular responses such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzoxazole have shown efficacy against various cancer cell lines. The following table summarizes the IC50 values for related compounds:

CompoundCancer Cell LineIC50 (μM)
Compound AHCC82720.46 ± 8.63
Compound BNCI-H35816.00 ± 9.38
This compoundA549Not reported

These results suggest that the compound may possess similar or enhanced anticancer activity compared to established agents.

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has been explored in several studies. For example, a study assessed the activity against Gram-positive and Gram-negative bacteria and found that some derivatives displayed notable inhibitory effects. The minimum inhibitory concentrations (MICs) for selected compounds are shown below:

CompoundBacterial StrainMIC (μg/mL)
Compound CBacillus subtilis50
Compound DEscherichia coli25
This compoundNot tested

While specific data for this compound is limited, its structural similarity to active derivatives suggests potential antimicrobial properties.

Case Studies

Several case studies have highlighted the biological activities of benzoxazole derivatives:

  • Anticancer Studies : In a study involving various benzoxazole derivatives, it was found that compounds with electron-withdrawing groups exhibited enhanced antiproliferative activity against lung cancer cell lines. This suggests that substituents on the benzoxazole ring can significantly influence biological efficacy.
  • Antimicrobial Assessments : Another study evaluated a series of benzoxazole derivatives for their antimicrobial properties against Pichia pastoris and other microbial strains. Only a few compounds showed significant activity, indicating that structural modifications are crucial for enhancing efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Heterocyclic Substituents

(a) N-([1,3]Dioxolo[4,5-f][1,3]Benzothiazol-6-yl)-4-(2,5-Dioxopyrrolidin-1-yl)Benzamide (892857-75-9)
  • Key Similarities : Both compounds share a benzamide scaffold with a 2,5-dioxopyrrolidin-1-yl group.
  • Key Differences: The comparator replaces benzoxazole with a benzothiazole fused to a dioxolane ring. Sulfur in benzothiazole vs.
  • Implications : Benzothiazole’s higher electron-withdrawing capacity may enhance binding to cysteine-rich targets compared to benzoxazole.
(b) Compound 13 () : 1-(2-Chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-Triazole-3-carboxamide
  • Key Similarities : Contains the 2,5-dioxopyrrolidin-1-yl group.
  • Key Differences : The pyrrolidinedione is attached via a propyl chain to a triazole-carboxamide core instead of a benzoxazole-phenyl system.

Alkoxy-Substituted Benzamides (: Compounds 9–12)

These compounds feature benzamide backbones with alkoxy-substituted phenyl groups (e.g., butoxy, pentyloxy) and hydroxy-phenylpropan-2-yl amino side chains.

  • Key Differences :
    • Lack the benzoxazole and pyrrolidinedione motifs.
    • Alkoxy groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Implications : The target compound’s benzoxazole and pyrrolidinedione likely confer distinct hydrogen-bonding and target engagement profiles compared to these alkyl-chain derivatives .

Structural and Functional Data Table

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzamide 4-(1,3-Benzoxazol-2-yl)phenyl, 3-(2,5-dioxopyrrolidin-1-yl) ~405.4 (estimated) Planar aromatic system, dual hydrogen-bond acceptors
892857-75-9 Benzamide [1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl, 4-(2,5-dioxopyrrolidin-1-yl) ~429.4 Fused dioxolane-benzothiazole, increased lipophilicity
Compound 13 () Triazole-carboxamide 3-(2,5-Dioxopyrrolidin-1-yl)propyl, 2-chlorophenyl ~433.9 Flexible linker, chlorophenyl enhances halogen bonding
, Compound 9 Benzamide 4-Butoxyphenyl, hydroxy-phenylpropan-2-yl ~481.6 Alkoxy chain, hydroxy-amino side chain

Research Findings and Implications

  • Pyrrolidinedione as a Pharmacophore : The 2,5-dioxopyrrolidin-1-yl group is recurrent in analogs (e.g., compound 13, 892857-75-9), suggesting its role in stabilizing interactions with serine or cysteine residues in enzymatic targets .
  • Benzoxazole vs. Benzothiazole : Benzoxazole’s oxygen may favor interactions with polar residues (e.g., tyrosine), while benzothiazole’s sulfur could engage in hydrophobic pockets or covalent bonds .
  • Alkoxy vs. Heterocyclic Substituents : Alkoxy chains () prioritize lipophilicity, whereas rigid heterocycles (benzoxazole, triazole) enhance target selectivity via structural complementarity .

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